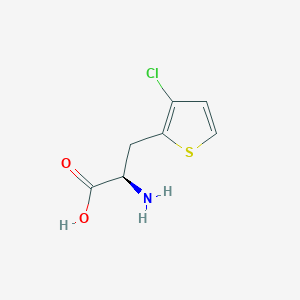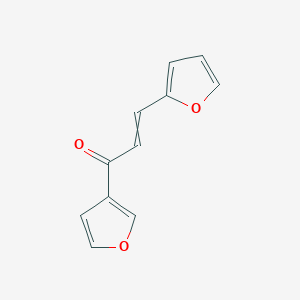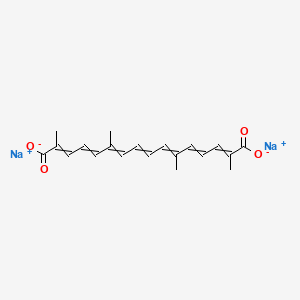
5,5'-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) is a chemical compound with the molecular formula C18H11F6N2P and a molecular weight of 400.26 g/mol . This compound is characterized by the presence of a phenylphosphane group linked to two pyridine rings, each substituted with a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) typically involves the reaction of 2-(trifluoromethyl)pyridine with phenylphosphane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Análisis De Reacciones Químicas
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings and the phosphorus atom in the phenylphosphane group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparación Con Compuestos Similares
Similar compounds to 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) include:
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains pyridine rings substituted with trifluoromethyl groups but lacks the phenylphosphane group.
2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond, without any additional substituents.
Phenylphosphane: A compound containing a phenyl group bonded to a phosphorus atom, without the pyridine rings. The uniqueness of 5,5’-(Phenylphosphanediyl)bis(2-(trifluoromethyl)pyridine) lies in its combination of the phenylphosphane group with the trifluoromethyl-substituted pyridine rings, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C18H11F6N2P |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
phenyl-bis[6-(trifluoromethyl)pyridin-3-yl]phosphane |
InChI |
InChI=1S/C18H11F6N2P/c19-17(20,21)15-8-6-13(10-25-15)27(12-4-2-1-3-5-12)14-7-9-16(26-11-14)18(22,23)24/h1-11H |
Clave InChI |
FWZOAHGYZJRZAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CN=C(C=C2)C(F)(F)F)C3=CN=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)







![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)

![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
